molecular formula C11H21ClN2O2 B3365178 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide CAS No. 1208957-38-3

2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide

Cat. No.: B3365178
CAS No.: 1208957-38-3
M. Wt: 248.75
InChI Key: QEYSDEFNNJPSKI-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloroacetamide group attached to a morpholine ring, which is further substituted with dimethyl groups. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide typically involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,6-dimethylmorpholine is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Chloroacetyl chloride is added dropwise to the solution while maintaining the temperature below 10°C.

    Step 3: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Step 4: The reaction mixture is stirred for several hours at room temperature.

    Step 5: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The final product is obtained through purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities and functions. The chloroacetamide group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activities. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide: Similar structure but with a phenyl group instead of a propyl group.

    N-chloroacetyl-2,6-dimethylmorpholine: Lacks the propyl group but contains the chloroacetamide and morpholine moieties.

Uniqueness

2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide is unique due to the presence of both the chloroacetamide and dimethylmorpholine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O2/c1-9-7-14(8-10(2)16-9)5-3-4-13-11(15)6-12/h9-10H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYSDEFNNJPSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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